molecular formula C22H28N2O2 B5891168 N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B5891168
M. Wt: 352.5 g/mol
InChI Key: SCOFVSMZBRPPIL-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperidine ring, a benzamide moiety, and a 4-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-methylphenoxyethyl bromide: This is achieved by reacting 4-methylphenol with ethylene dibromide in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 4-methylphenoxyethyl bromide is then reacted with piperidine to form N-(4-methylphenoxyethyl)piperidine.

    Amidation: Finally, N-(4-methylphenoxyethyl)piperidine is reacted with 4-formylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzamide moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)piperidine: Shares the piperidine and 4-methylphenyl moieties but lacks the benzamide group.

    4-Methyl-N-(piperidin-1-yl)benzamide: Similar structure but without the phenoxyethyl group.

    N-(2-Phenoxyethyl)piperidine: Contains the phenoxyethyl and piperidine groups but lacks the benzamide moiety.

Uniqueness

N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-5-11-21(12-6-18)26-16-13-23-22(25)20-9-7-19(8-10-20)17-24-14-3-2-4-15-24/h5-12H,2-4,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFVSMZBRPPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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